molecular formula C18H19NO B14241999 4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine CAS No. 503180-73-2

4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine

Katalognummer: B14241999
CAS-Nummer: 503180-73-2
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: TWHOHCCSIMRBHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine is an organic compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of two 4-methylphenyl groups attached to the oxazine ring, making it a derivative of 1,4-oxazine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with an amine and an oxidizing agent to form the oxazine ring. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,6-Bis(4-chlorophenyl)-3,4-dihydro-2H-1,4-oxazine
  • 4,6-Bis(4-methoxyphenyl)-3,4-dihydro-2H-1,4-oxazine
  • 4,6-Bis(4-nitrophenyl)-3,4-dihydro-2H-1,4-oxazine

Uniqueness

4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs with different substituents.

Eigenschaften

CAS-Nummer

503180-73-2

Molekularformel

C18H19NO

Molekulargewicht

265.3 g/mol

IUPAC-Name

4,6-bis(4-methylphenyl)-2,3-dihydro-1,4-oxazine

InChI

InChI=1S/C18H19NO/c1-14-3-7-16(8-4-14)18-13-19(11-12-20-18)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3

InChI-Schlüssel

TWHOHCCSIMRBHL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CN(CCO2)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.